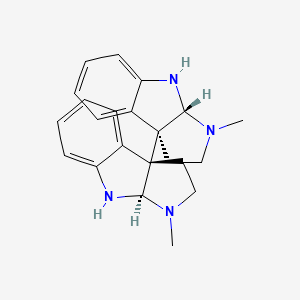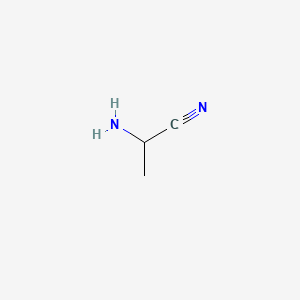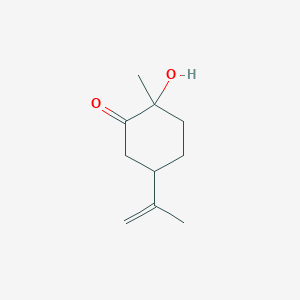
2-(3-amino-6-iminoxanthen-9-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-amino-6-iminoxanthen-9-yl)benzoic acid: is a fluorescent dye commonly known as Rhodamine 123. It is widely used in various scientific fields due to its ability to permeate cell membranes and selectively stain active mitochondria. This compound is particularly valuable in the study of mitochondrial membrane potential and cell apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-amino-6-iminoxanthen-9-yl)benzoic acid involves the condensation of 3-amino-9-(2-carboxyphenyl)xanthylium chloride with appropriate reagents under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is often produced in powder form and stored under specific conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-amino-6-iminoxanthen-9-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can alter the compound’s structure and fluorescence.
Substitution: The amino and imino groups can participate in substitution reactions, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of different fluorescent derivatives, while substitution reactions can yield various substituted xanthene derivatives .
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a fluorescent probe in various chemical assays.
- Helps in studying the dynamics of chemical reactions and molecular interactions .
Biology:
- Widely used in cell biology to stain mitochondria and study mitochondrial function.
- Employed in apoptosis assays to detect changes in mitochondrial membrane potential .
Medicine:
- Utilized in cancer research to study drug resistance mechanisms.
- Acts as a functional reporter for P-glycoprotein in flow cytometry .
Industry:
- Used in the production of fluorescent dyes for various applications.
- Employed in the development of diagnostic assays and imaging techniques .
Mecanismo De Acción
Molecular Targets and Pathways: 2-(3-amino-6-iminoxanthen-9-yl)benzoic acid primarily targets the mitochondria. It selectively accumulates in active mitochondria due to the mitochondrial transmembrane potential (ΔΨm). The compound’s fluorescence properties change based on the mitochondrial membrane potential, making it a valuable tool for studying mitochondrial function and cell health .
Comparación Con Compuestos Similares
Rhodamine B: Another fluorescent dye with similar applications but different spectral properties.
Tetramethylrhodamine: A derivative with distinct fluorescence characteristics.
Fluorescein: A widely used dye with different excitation and emission spectra
Uniqueness: 2-(3-amino-6-iminoxanthen-9-yl)benzoic acid is unique due to its high selectivity for active mitochondria and its ability to provide real-time insights into mitochondrial function. Its specific fluorescence properties make it particularly valuable in apoptosis studies and mitochondrial research .
Propiedades
Número CAS |
30378-58-6 |
|---|---|
Fórmula molecular |
C20H14N2O3 |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
2-(3-amino-6-iminoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C20H14N2O3/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24/h1-10,21H,22H2,(H,23,24) |
Clave InChI |
UPZKDDJKJWYWHQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N)C(=O)O |
SMILES canónico |
C1=CC=C(C(=C1)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N)C(=O)O |
Key on ui other cas no. |
30378-58-6 |
Sinónimos |
rhodamine 110 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1206523.png)







